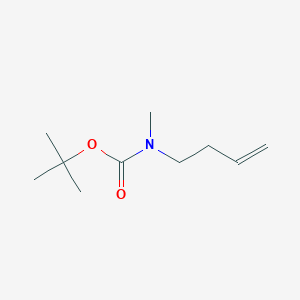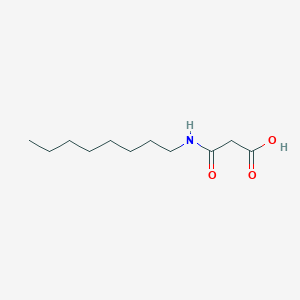
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits various biological activities, including antitumor, antibacterial, and antifungal activities.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. It also shows antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is not well understood. However, studies suggest that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits bacterial and fungal growth by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. It also disrupts bacterial and fungal cell membranes, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activities can be easily tested using various assays. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. Some of the potential areas of research include:
1. Studying the mechanism of action of this compound in more detail to understand its biological activities better.
2. Developing more efficient synthesis methods for this compound to improve its yield and purity.
3. Investigating the potential applications of this compound in the treatment of other diseases, such as malaria and tuberculosis.
4. Developing this compound derivatives with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, this compound is a promising chemical compound with various biological activities. It has potential applications in the field of medicinal chemistry, including antitumor, antibacterial, and antifungal activities. Its mechanism of action and biochemical and physiological effects are still being studied, and there are several future directions for research on this compound. Overall, this compound has the potential to be a valuable tool in the development of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-22-15-5-3-2-4-13(15)17-16-18-14(10-23-16)11-6-8-12(9-7-11)19(20)21/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUCUHIAOIPUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B3382099.png)
![3-allyl-5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3382113.png)










![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B3382189.png)
